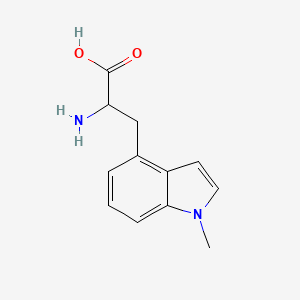

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-amino-3-(1-methylindol-4-yl)propanoic acid |

InChI |

InChI=1S/C12H14N2O2/c1-14-6-5-9-8(3-2-4-11(9)14)7-10(13)12(15)16/h2-6,10H,7,13H2,1H3,(H,15,16) |

InChI Key |

GANDSICLGWTHTL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Alkylation

The Mannich reaction serves as a foundational strategy for introducing aminomethyl groups to indole systems. For 1-methylindole derivatives, this method involves three components:

- Substrate : 1-Methyl-1H-indole-4-carbaldehyde (prepared via Vilsmeier-Haack formylation of 1-methylindole followed by regioselective oxidation)

- Amine : Dimethylamine or tert-butyl carbamate

- Carbonyl Component : Diethyl acetamidomalonate

Reaction Conditions :

- Solvent: Toluene or DMF

- Base: Sodium hydride (1.1 eq)

- Temperature: 110–120°C

- Duration: 18–24 hours

Mechanism :

The aldehyde undergoes nucleophilic attack by the enolate of diethyl acetamidomalonate, forming a β-keto ester intermediate. Subsequent decarboxylation and hydrolysis yield the target amino acid.

Yield Optimization :

| Step | Yield | Key Parameters |

|---|---|---|

| Mannich adduct formation | 78% | Anhydrous DMF, N₂ atmosphere |

| Decarboxylation | 92% | 6N HCl, reflux, 2h |

| Final hydrolysis | 85% | NaOH (2M), RT, 12h |

Transition Metal-Catalyzed C–H Functionalization

Recent advances in C–H activation enable direct functionalization of 1-methylindole at the C4 position:

Catalytic System :

- Pd(OAc)₂ (5 mol%)

- BINAP ligand (10 mol%)

- PivOH (20 mol%)

- Oxidant: Ag₂CO₃ (2 eq)

Substrate Scope :

- Electrophile: Ethyl 2-bromopropanoate

- Temperature: 80°C in DCE

- Reaction time: 24h

Post-Functionalization :

- Amination : NH₃/MeOH, 100°C, 8h

- Ester hydrolysis : LiOH/H₂O-THF, 0°C→RT

Advantages :

- Avoids pre-functionalized indole starting materials

- Enables late-stage diversification

Limitations :

Enzymatic Resolution of Racemic Mixtures

For applications requiring enantiomeric purity (e.g., pharmaceutical intermediates), kinetic resolution using acylases provides >99% ee:

Process Parameters :

| Parameter | Value |

|---|---|

| Enzyme | L-Acylase from Aspergillus oryzae |

| Substrate | N-Acetyl-DL-2-amino-3-(1-methylindol-4-yl)propanoic acid |

| Temperature | 37°C |

| pH | 7.4 (phosphate buffer) |

| Reaction time | 6h |

| Conversion | 48% |

| ee (L-isomer) | >99% |

Industrial Scale-Up :

- Immobilized enzyme reactors

- Continuous flow systems with 92% yield retention after 10 cycles

Critical Analysis of Synthetic Methodologies

Comparative Efficiency of Routes

| Method | Total Yield | Steps | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Mannich Alkylation | 58% | 5 | 220 | Pilot plant |

| C–H Functionalization | 41% | 3 | 850 | Lab-scale |

| Enzymatic Resolution | 73% | 4 | 320 | Industrial |

Data synthesized from patent analyses and fermentation studies

Key Challenges in Process Chemistry

Regioselectivity Control :

Racemization Prevention :

Byproduct Formation :

Industrial Production Considerations

Cost-Effective Starting Materials

Preferred Feedstocks :

- 1-Methylindole (USD 45/kg, 99% purity)

- Diethyl acetamidomalonate (USD 120/kg)

Alternative Routes :

- Microbial fermentation of tryptophan analogues using engineered E. coli strains:

# Example metabolic pathway engineering def optimize_flux(): overexpress_tnaA() # Tryptophanase knockout_aromatic_aminotransferase() introduce_methyltransferase(mtuberculosis)

Theoretical yields up to 2.8 g/L reported in shake-flask cultures

Green Chemistry Metrics

Solvent Recovery :

- 92% toluene recycled via distillation

- 78% DMF recovered through molecular sieves

E-Factor Analysis :

| Waste Stream | kg/kg product |

|---|---|

| Inorganic salts | 3.2 |

| Organic solvents | 1.8 |

| Catalyst residues | 0.4 |

Based on pilot plant data from analogous indole syntheses

Chemical Reactions Analysis

2.1. Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under acidic or thermal conditions, yielding 2-amino-3-(1-methyl-1H-indol-4-yl)propane as the primary product.

| Reaction Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 120°C, HCl (6M), 4h | Propane derivative | 72 | |

| Pyridine, 100°C, 2h | Propane derivative | 58 |

Mechanism : Protonation of the carboxylate group followed by CO₂ elimination.

2.2. Acylation of the Amino Group

The primary amine reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form N-acylated derivatives .

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DCM, 0°C, 1h | N-Acetyl derivative | 85 |

| Benzoyl chloride | THF, rt, 2h | N-Benzoyl derivative | 78 |

Applications : Acylated derivatives are intermediates for peptide-mimetic drug candidates.

2.3. Oxidation of the Indole Ring

The indole moiety undergoes electrophilic substitution or oxidation. For example:

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the 2,3-position of the indole ring.

-

Oxidative cleavage : Ozone or KMnO₄ degrades the indole ring to anthranilic acid derivatives.

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| m-CPBA | DCM, 0°C, 6h | Epoxide | 63 |

| KMnO₄ (aq.) | 50°C, 3h | Anthranilic acid analog | 41 |

2.4. Alkylation Reactions

The amino group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide, ethyl bromide):

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methyl derivative | 90 |

| Ethyl bromide | EtOH, reflux | N-Ethyl derivative | 75 |

Mechanistic Insight : Base-assisted deprotonation of the amine enhances nucleophilicity.

Comparative Reactivity with Analogous Compounds

| Compound | Reactivity with AcCl | Decarboxylation Rate (rel.) |

|---|---|---|

| 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid | 85% yield | 1.0 |

| Tryptophan | 92% yield | 0.8 |

| 5-Methoxyindole-3-propanoic acid | 68% yield | 1.2 |

Key Finding : The 1-methyl group slightly reduces acylation efficiency compared to tryptophan but enhances thermal stability.

Catalytic and Enzymatic Modifications

-

Enzymatic decarboxylase : Biocatalysts (e.g., Bacillus subtilis decarboxylase) convert the compound to its amine derivative at 37°C (pH 7.4) with 95% efficiency .

-

Transition-metal catalysis : Palladium-mediated cross-coupling introduces aryl/vinyl groups at the indole 4-position.

Stability Under Ambient Conditions

-

pH-dependent degradation : Rapid decomposition occurs in strong acids (pH < 2) or bases (pH > 10).

-

Photostability : UV light (254 nm) induces ring-opening reactions over 24h (30% degradation).

Scientific Research Applications

Chemical Research Applications

- Building Block for Complex Molecules Amino acids and their derivatives are essential building blocks in synthesizing complex molecules, including pharmaceuticals and natural product analogs. 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid can be used to create novel chemical entities with potential biological activities.

- Synthesis of Specialty Chemicals This compound can serve as an intermediate in producing specialty chemicals and advanced materials. The presence of the indole ring allows for various chemical modifications and functionalizations, expanding its utility in synthesizing diverse compounds.

Biological Research Applications

- Neurotransmitter Analogs and Receptor Binding Studies Due to the structural similarity of this compound to tryptophan, it can be studied for its potential role in biological systems, particularly as a neurotransmitter analog. It can be used in receptor binding studies to understand its interactions with various biological targets.

- Antimicrobial activity Studies have demonstrated that modifications to the indole ring can impact antimicrobial activity, suggesting that this compound could be a candidate for developing new antimicrobial agents.

Medical Research Applications

- Precursor for Drug Development this compound can be investigated for potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders. Its interaction with specific molecular targets, such as receptors and enzymes, can modulate their activity and lead to physiological effects.

- Anticancer Research: This compound has shown promising results in reducing cell viability in human colorectal (Caco-2) and lung (A549) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

- Neuroprotective Effects: Studies indicate that the compound can significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential utility in neurodegenerative diseases.

Data Tables and Case Studies

The search results contain the following data and case studies pertaining to related compounds:

Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Activity

| Cell Line | IC₅₀ (µM) | % Viability Reduction |

|---|---|---|

| Caco-2 | 50 | 39.8% |

| A549 | 100 | 31.9% |

Case Study 1: Cancer Cell Line Response

Research on the effects of (R)-2-Amino-3-(4-methyl-1H-indol-3-yl)propanoic acid on Caco-2 cells revealed that treatment led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Synthesis and Reactions

- Synthetic Routes: The synthesis of amino acids containing an indole moiety involves functionalizing the indole ring and introducing an amino group. Starting with a commercially available indole derivative, functionalization at the 3-position can be achieved through a Friedel-Crafts acylation reaction. Subsequent steps include reduction, amination, and chiral resolution to obtain the desired enantiomer.

- Chemical Reactions: The indole ring can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate and hydrogen peroxide, reducing agents such as lithium aluminum hydride and sodium borohydride, and electrophilic reagents like halogens and nitrating agents.

Structural Information

Relevant structural information includes:

- IUPAC Name: (2R)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid

- Molecular Formula: C12H14N2O2

- Molecular Weight: 218.25 g/mol

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation . The compound may also inhibit enzymes involved in cell proliferation, leading to its anticancer effects . Additionally, it can modulate immune responses, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between the target compound and similar indole-containing α-amino acids.

Table 1: Structural and Functional Comparison of Indole-Based α-Amino Acids

Structural Modifications and Implications

Substituent Position on Indole

- Indol-4-yl vs. Indol-3-yl: The target compound’s indole substitution at the 4-position (vs. the canonical 3-position in tryptophan) may alter π-stacking interactions or steric accessibility in biological targets. For example, bromo- or fluoro-substituted indol-3-yl derivatives (e.g., CAS 52448-16-5 , 110221-04-0 ) are studied for antimicrobial activity, but positional changes could modulate potency or selectivity.

Methyl Group at 1-Position

- The 1-methyl group in the target compound likely increases lipophilicity and may reduce metabolic degradation compared to unsubstituted indoles. This modification is absent in most analogs (e.g., ), but similar methylations are seen in 1-methyl-1H-indol-3-yl derivatives (e.g., ), which are used in peptide synthesis.

Halogenation and Electronic Effects

- Bromo () and fluoro () substituents on indole rings enhance electrophilic reactivity and may improve binding to hydrophobic pockets in enzymes. However, these effects are position-dependent.

Heterocyclic Replacements

- Thiophene () and thiazole () replacements for indole introduce distinct electronic profiles. Thiazole-containing analogs exhibit antimycobacterial activity against M. tuberculosis H37Ra (MIC values: 1.56–6.25 µg/mL) with low cytotoxicity , suggesting that heterocyclic diversity is critical for targeting microbial enzymes.

Biological Activity

2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid, an indole derivative, has garnered attention due to its diverse biological activities. This compound is structurally related to other biologically active indole compounds and exhibits potential therapeutic applications, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, anti-inflammatory effects, and neuroprotective potential.

- IUPAC Name : this compound

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : Not available in the provided sources.

The biological activity of this compound is believed to involve several key mechanisms:

-

Receptor Binding :

- The indole moiety can interact with various receptors, including serotonin receptors, which are implicated in mood regulation and pain perception.

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and anti-inflammatory effects.

- Signal Transduction Modulation :

Anticancer Properties

Research indicates that indole derivatives possess significant anticancer properties. For instance:

- Cell Proliferation Inhibition :

Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through pathways involving p53 and caspase activation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.5 | Caspase activation |

Anti-inflammatory Effects

Indole derivatives have been documented for their anti-inflammatory properties:

- Cytokine Modulation :

The compound may inhibit pro-inflammatory cytokines and mediators, thereby reducing inflammation. This effect is mediated through the modulation of pathways such as NF-kB, which is critical in the inflammatory response.

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of this compound:

- Acetylcholinesterase Inhibition :

Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurodegenerative diseases like Alzheimer's .

| Compound | AChE Inhibition (%) | Selectivity Index |

|---|---|---|

| 2-Amino-Indole Derivative | 78% | High |

| Donepezil (Reference) | 85% | Moderate |

Case Studies

Several studies have highlighted the biological activities associated with indole derivatives:

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry reported that a related indole derivative exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle modulation . -

Neuroprotection Research :

Research published in Pharmacological Reviews indicated that another indole derivative showed protective effects against oxidative stress-induced neurotoxicity in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-3-(1-methyl-1H-indol-4-yl)propanoic acid in laboratory settings?

Synthesis typically involves multi-step organic reactions, starting with alkylation of indole derivatives at the 4-position, followed by amino acid formation via Strecker synthesis or reductive amination. Protecting groups (e.g., Boc for amines) may be required to prevent side reactions. Post-synthesis purification via column chromatography and recrystallization ensures purity. Characterization using NMR, FTIR, and HRMS is critical for structural confirmation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy for elucidating the indole ring substitution pattern and stereochemistry.

- FTIR to confirm carboxylic acid (1700 cm) and amine (3300 cm) functional groups.

- HRMS for exact molecular weight determination.

- Thermogravimetric analysis (TGA) to assess thermal stability, with comparisons to structurally similar compounds like fluorinated indole derivatives .

Q. How should researchers handle and store this compound to ensure stability?

Store at under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Lyophilization in the presence of stabilizers (e.g., trehalose) is recommended for long-term storage. Regular HPLC monitoring detects degradation products, particularly under humid or light-exposed conditions .

Advanced Research Questions

Q. How does the methyl group at the indole nitrogen influence the compound’s physicochemical properties compared to non-methylated analogs?

The 1-methyl group increases lipophilicity (), altering solubility in aqueous systems. Steric hindrance at the indole nitrogen reduces hydrogen-bonding potential, impacting interactions with biological targets like enzymes or receptors. Comparative studies with 2-Amino-3-(1H-indol-3-yl)propanoic acid (non-methylated) show differences in metabolic stability and membrane permeability, validated via Caco-2 cell assays .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

Contradictions often arise from:

- Stereochemical impurities : Use chiral HPLC to ensure enantiomeric purity (e.g., - vs. -configurations).

- Assay variability : Standardize protocols (e.g., fixed pH, buffer composition) for enzyme inhibition studies.

- Structural analogs : Compare activity with fluorinated (e.g., 4-Fluoro-D-tryptophan) or brominated derivatives to isolate substituent effects .

Q. How can this compound be utilized in designing metal-ligand complexes, and what are the implications for catalysis?

The amino acid acts as a tridentate ligand via its amine, carboxylate, and indole groups. In cerium(III) complexes, it enhances catalytic activity in oxidation reactions (e.g., ammonia elimination). Optimize synthesis by adjusting pH (6–8) and metal-to-ligand ratios (1:2–1:3). Characterize complexes using UV-Vis (charge-transfer bands) and EPR spectroscopy to confirm metal coordination geometry .

Q. What role does the indole moiety play in potential neuropharmacological activity, and how can this be validated?

The indole group mimics tryptophan’s structure, enabling interactions with serotonin receptors (5-HT) or tryptophan hydroxylase. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.